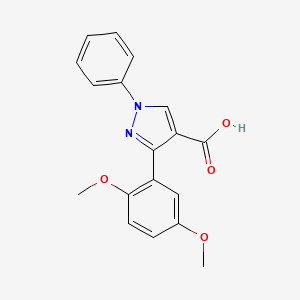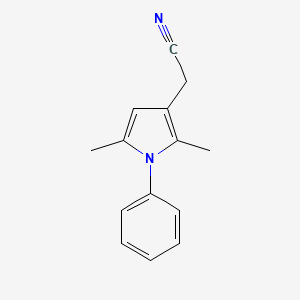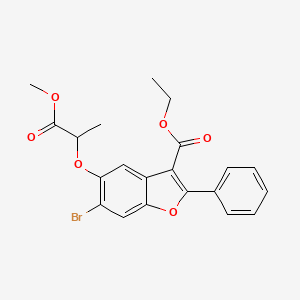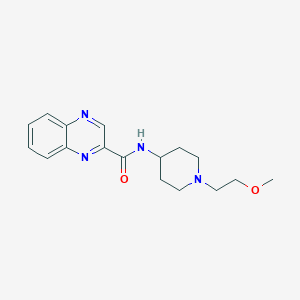
3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anti-inflammatory, Antioxidant, and Antimicrobial Properties
Research by Bandgar et al. (2009) discusses a series of pyrazole chalcones synthesized for their anti-inflammatory, antioxidant, and antimicrobial activities. The compounds showed promise in IL-6 inhibitory, free radical scavenging, and antimicrobial activities, suggesting potential applications in drug discovery and development (Bandgar, S. S. Gawande, Bodade, N. M. Gawande, & Khobragade, 2009).
Organized Assemblies in Ionic Salts
Zheng et al. (2013) studied the reactions of certain pyrazole derivatives, leading to the formation of salts with distinct structures. These findings highlight the potential of pyrazole-based compounds in the development of organized assemblies in materials science (Zheng, Dun-jia Wang, Fan, & Jing Zheng, 2013).
Tautomerism in NH-Pyrazoles
A study by Cornago et al. (2009) focused on the tautomerism of NH-pyrazoles, which is essential for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
Rearrangements in 3H-Pyrazoles
Research by Vasin et al. (2018) explored the rearrangements in structurally related 3H-pyrazoles. This study provides insights into the chemical properties and potential applications in the synthesis of novel compounds (Vasin, V. V. Razin, Bezrukova, Yu. A. Popkova, & N. V. Somov, 2018).
Photophysical Properties
Şenol et al. (2020) investigated the synthesis and photophysical properties of new pyrazoline derivatives. The study of solvent effects on these properties is crucial for applications in materials science, particularly in the development of optical materials (Şenol, Cetin Bayrak, Menzek, Onganer, & Nisanur Yaka, 2020).
Catalysis in Green Chemistry
A study by Maurya and Haldar (2020) presented the use of pyrazole derivatives in the homogeneous oxidation of alcohols, showcasing their potential as catalysts in green chemistry applications (Maurya & Haldar, 2020).
Structural Analysis
Kumarasinghe, V. Hruby, & Nichol (2009) provided insights into the regiospecific synthesis and structural analysis of pyrazol-3-yl propionic acid derivatives, essential for understanding the chemical behavior of these compounds (Kumarasinghe, V. Hruby, & Nichol, 2009).
Fluorescent Labeling in Biomolecules
Varghese et al. (2016) explored the use of a pyrazoline-based heterocyclic dye as a fluorescent label for biomolecules, highlighting its application in analytical chemistry and diagnostics (Varghese, Saleh Al-Busafi, F. E. Suliman, & S. Al-Kindy, 2016).
Anticonvulsant and Analgesic Studies
Research by Viveka et al. (2015) demonstrated the anticonvulsant and analgesic potential of pyrazole analogues, contributing to the field of pharmaceutical development (Viveka, Dinesha, P. Shama, S. Naveen, N. K. Lokanath, & G. K. Nagaraja, 2015).
Safety and Hazards
The safety data sheet for 3-(2,5-Dimethoxyphenyl)propionic acid indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
特性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-13-8-9-16(24-2)14(10-13)17-15(18(21)22)11-20(19-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPRPKAYBHGUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956386-16-6 |
Source


|
| Record name | 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)

![4-Chlorophenyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B2871671.png)




![1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2871681.png)

![5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2871683.png)